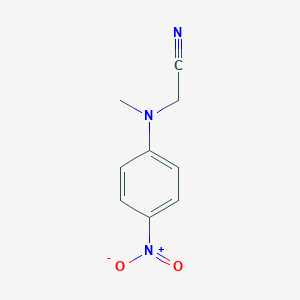

N-(2-Dimethylaminoethyl)-N-methylformamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

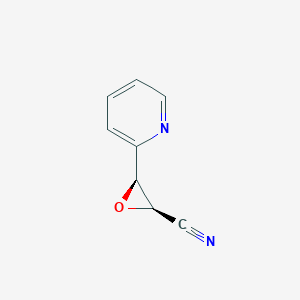

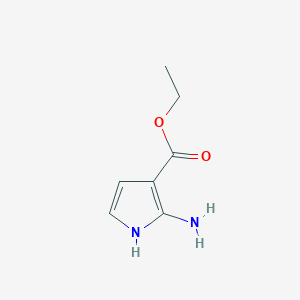

N-(2-Dimethylaminoethyl)-N-methylformamide (DMEMF) is a widely used organic compound in scientific research. It is a colorless and odorless liquid, with a molecular weight of 135.2 g/mol, and a melting point of -20°C. DMEMF is a polar compound, with a high solubility in water, and is used as a solvent in many laboratory experiments. It is also used as a reagent in various organic syntheses, and plays an important role in the production of pharmaceuticals and other chemicals.

Scientific Research Applications

Occupational Exposure Assessment

N-(2-Dimethylaminoethyl)-N-methylformamide, commonly known as N,N-dimethylformamide (DMF), is widely used in the production of synthetic leather. One of the major metabolites formed in both humans and animals when exposed to DMF is N-methylformamide (NMF). It's essential to monitor the exposure levels among workers in industries where DMF is prevalent. The concentration of urinary NMF can serve as an appropriate biological exposure index, offering a way to evaluate the correlation between the excretion of NMF and levels of exposure to DMF among occupationally exposed individuals. It has been demonstrated that there's a linear relationship between urinary NMF concentration and DMF concentration in the environment, suggesting that monitoring urinary NMF concentration can effectively reflect the exposure levels of individuals to DMF (Imbriani et al., 2000).

Analytical Techniques and Detection Methods

Fluorescence Detection for Biomonitoring

A novel and feasible method for detecting NMF, the major metabolite of DMF in the human body, has been developed using luminescent Eu3+ functionalized metal organic frameworks (Eu(III)@MOF-1). The luminescence of Eu(III)@MOF-1 significantly increases in the presence of NMF, even in the presence of other chemical components of urine. This method, being the first of its kind to determine urinary NMF using luminescent metal organic frameworks (Ln-MOFs), offers remarkable sensitivity, fast response, high selectivity, and good reusability. It also includes a portable test card for immediate detection, making it a promising tool for monitoring DMF intoxication (Sun & Yan, 2018).

Chemical Interaction and Environmental Toxicology

Viscosity and Interaction in Aqueous Solutions

The study of the viscosity of aqueous solutions of N-methylformamide, along with N,N-dimethylformamide, reveals intricate behavior with respect to temperature and composition. These findings indicate the formation of complex structures between the components, disrupting water structures, especially around the methyl group(s) attached to the N-atom of the amides. This has significant implications for understanding the behavior of these substances in various industrial and environmental contexts (Akhtar et al., 2001).

Mechanism of Action

Mode of Action

DACA acts as a non-selective agonist at most or all of the serotonin receptors . It interacts with its targets, causing changes in the cellular environment. As primarily a topoisomerase II poison, DACA acts to turn the enzyme into a DNA-damaging agent . As primarily topoisomerase II catalytic inhibitors, DACA acts to inhibit the segregation of daughter chromatids during anaphase .

Biochemical Pathways

It is known that it interacts with theserotonin receptors , which are involved in numerous biochemical pathways related to mood, cognition, and other neurological functions .

Action Environment

The action, efficacy, and stability of DACA can be influenced by various environmental factors. For instance, the pH and temperature-responsive behavior of DACA has been studied, showing controllable and reversible behavior at pH=1–12 and temperatures between 20–60 °C . This suggests that the compound’s action can be modulated by changes in the cellular environment .

Properties

IUPAC Name |

N-[2-(dimethylamino)ethyl]-N-methylformamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-7(2)4-5-8(3)6-9/h6H,4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSLBJRKWKVBRSQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(C)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50299402 |

Source

|

| Record name | N-(2-Dimethylaminoethyl)-N-methylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50299402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105669-53-2 |

Source

|

| Record name | N-(2-Dimethylaminoethyl)-N-methylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50299402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-Dimethylaminoethyl)-N-methylformamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

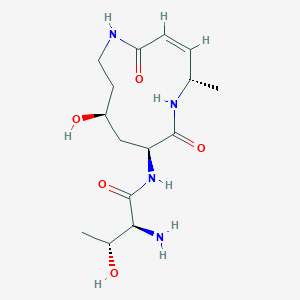

![methyl 3-methyl-2-[[(Z)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-3-phenylprop-2-enoyl]amino]butanoate](/img/structure/B11751.png)

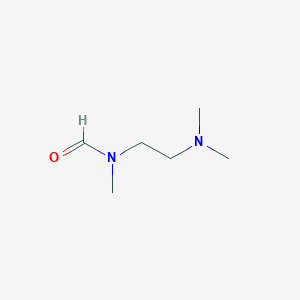

![8-Aminothiazolo[4,5-f]quinolin-7(6H)-one](/img/structure/B11763.png)